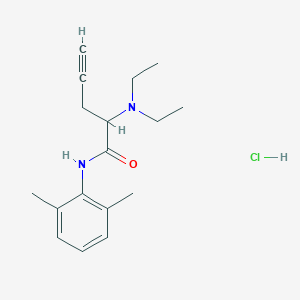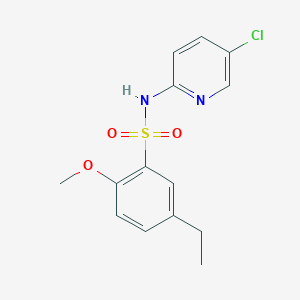
4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been found to have a number of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) involves the inhibition of certain enzymes. It is a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) are varied. As an inhibitor of acetylcholinesterase and butyrylcholinesterase, it can improve cognitive function and has been studied as a potential treatment for Alzheimer's disease. It has also been found to have potential anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) in lab experiments is its potency as an enzyme inhibitor. It is a highly effective inhibitor of acetylcholinesterase and butyrylcholinesterase, making it useful for studying these enzymes. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)). One area of research is the development of new inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease. Another area of research is the development of new chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential uses in other areas of medicine.
Synthesis Methods
The synthesis of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) involves the reaction of 2,6-dimethylphenyl isocyanate with diethylamine followed by the addition of propargyl bromide. The resulting product is then purified by recrystallization to obtain the monohydrochloride salt.
Scientific Research Applications
The compound 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) has a wide range of scientific research applications. It is commonly used as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease. It has also been found to have potential anti-cancer properties and has been studied as a potential chemotherapeutic agent.
properties
CAS RN |
15960-90-4 |
|---|---|
Molecular Formula |
C17H25ClN2O |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)pent-4-ynamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-6-10-15(19(7-2)8-3)17(20)18-16-13(4)11-9-12-14(16)5;/h1,9,11-12,15H,7-8,10H2,2-5H3,(H,18,20);1H |
InChI Key |
ZEYUMKAKVDCOGG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CC#C)C(=O)NC1=C(C=CC=C1C)C.Cl |
Canonical SMILES |
CCN(CC)C(CC#C)C(=O)NC1=C(C=CC=C1C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)


![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)






